molecular formula C13H16O B14112783 2,4-Dimethyl-2-phenyl-4-pentenal

2,4-Dimethyl-2-phenyl-4-pentenal

Cat. No.: B14112783
M. Wt: 188.26 g/mol
InChI Key: HVBRRJHJTBYQAL-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2-phenyl-4-pentenal is an organic compound with the molecular formula C13H16O. It is an aldehyde characterized by a phenyl group attached to the second carbon and two methyl groups attached to the fourth carbon of a pentenal chain. This compound is known for its strong rose geranium type odor, making it valuable in the field of perfumery .

Preparation Methods

2,4-Dimethyl-2-phenyl-4-pentenal can be synthesized through the base-catalyzed alkylation of hydratropic aldehyde (2-phenylpropanal) with methallyl chloride (2-methyl-2-propenyl chloride). The reaction proceeds as follows :

[ \text{C}9\text{H}{10}\text{O} + \text{C}4\text{H}7\text{Cl} \rightarrow \text{C}{13}\text{H}{16}\text{O} + \text{HCl} ]

In industrial settings, this reaction is typically carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

2,4-Dimethyl-2-phenyl-4-pentenal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions.

Scientific Research Applications

2,4-Dimethyl-2-phenyl-4-pentenal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-2-phenyl-4-pentenal involves its interaction with various molecular targets The aldehyde group can form Schiff bases with amines, which can then participate in further chemical reactions

Comparison with Similar Compounds

2,4-Dimethyl-2-phenyl-4-pentenal is unique due to its specific structure and odor profile. Similar compounds include:

These compounds differ in their chemical reactivity and applications, highlighting the uniqueness of this compound in both structure and function.

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

2,4-dimethyl-2-phenylpent-4-enal

InChI

InChI=1S/C13H16O/c1-11(2)9-13(3,10-14)12-7-5-4-6-8-12/h4-8,10H,1,9H2,2-3H3

InChI Key

HVBRRJHJTBYQAL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C)(C=O)C1=CC=CC=C1

Origin of Product

United States

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